Benzyl 1,3-oxazole-5-carboxylate
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
benzyl 1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO3/c13-11(10-6-12-8-15-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
DUKHWMFWRUFJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Benzyl 1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1,3-oxazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzyl 1,3-oxazole-5-carboxylate with key analogs based on structural features, physicochemical properties, and inferred applications:
Key Observations:
The benzyl group may confer stability under acidic conditions, unlike methyl esters, which are prone to hydrolysis in strong bases or acids .
Functional Group Interconversion :
- Hydrolysis of the benzyl ester would yield benzo[d]oxazole-5-carboxylic acid (CAS 15112-41-1), a precursor for further derivatization. However, benzyl alcohol—a hydrolysis byproduct—has documented toxicological risks, including respiratory and neurotoxic effects in humans and animals .
Heterocyclic Core Variations :
- Substitution of oxazole with isoxazole (CAS 2552-54-7) alters electronic properties due to differences in heteroatom positioning, affecting reactivity in cycloaddition or nucleophilic substitution reactions .
Q & A
Q. What are the common synthetic routes for preparing benzyl 1,3-oxazole-5-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via multi-step reactions. A standard approach involves:
- Oxazole ring formation : Cyclization of carboxylic acid derivatives (e.g., ethyl oxazole-5-carboxylate precursors) with benzyl halides under basic conditions. For example, potassium carbonate in solvent-free systems can promote nucleophilic substitution and cyclization .
- Esterification : Coupling the oxazole core with benzyl groups using coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to stabilize intermediates .
- Optimization : Key parameters include temperature (80–130°C), pH control (neutral to mildly basic), and solvent selection (e.g., DMF or THF) to minimize side reactions and improve yields .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the oxazole ring structure and benzyl ester substitution. For example, the oxazole proton typically resonates at δ 8.1–8.3 ppm, while benzyl protons appear at δ 5.1–5.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 218.1 for CHNO) .
- FT-IR : Confirms ester carbonyl (C=O) stretching at ~1700 cm and oxazole ring vibrations at 1600–1650 cm .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Store in airtight containers at ambient temperatures (20–25°C) away from moisture and light. The ester group is prone to hydrolysis under acidic/basic conditions, so desiccants like silica gel are recommended .
- Handling : Use inert atmospheres (N or Ar) during synthesis to prevent oxidation of the oxazole ring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate electrophilic substitution sites on the oxazole ring. For instance, the C-2 position is often more reactive due to electron-withdrawing effects of the ester group .
- Molecular Docking : Used to predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric compatibility .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolyzed esters or dimerized oxazoles). Adjusting reaction stoichiometry or catalyst loading (e.g., Pd/C for deprotection steps) can mitigate these issues .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to optimize time-dependent parameters (e.g., 48 hours for complete cyclization in solvent-free systems) .
Q. How can the biological activity of this compound be systematically evaluated?
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
